

Unveiling the Research Potential of (1R,3S,4R)-ent-Entecavir: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir

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Introduction

Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy lies in the specific stereochemistry of its active form, (1S,3R,4S)-Entecavir, which allows for potent and selective inhibition of the HBV polymerase.[1][4] This technical guide, however, focuses on its often-overlooked enantiomer, **(1R,3S,4R)-ent-Entecavir**. While devoid of significant antiviral activity, this molecule presents a powerful and indispensable tool for researchers. Its primary utility lies in its function as a negative control in experimental settings, enabling the precise dissection of the biological effects and signaling pathways specifically modulated by the active (1S,3R,4S)-Entecavir. This guide provides a comprehensive overview of **(1R,3S,4R)-ent-Entecavir**, including its synthesis, mechanism of action (or lack thereof), and detailed protocols for its application as a research tool.

Physicochemical Properties and Synthesis

(1R,3S,4R)-ent-Entecavir is the mirror image of the therapeutically active Entecavir. While sharing the same molecular formula (C₁₂H₁₅N₅O₃) and molar mass (277.28 g/mol), its distinct three-dimensional arrangement of atoms results in different interactions with chiral biological molecules like enzymes and receptors.[5]

The synthesis of Entecavir and its enantiomer often involves complex multi-step processes. Several synthetic routes have been developed, frequently starting from chiral precursors to establish the desired stereochemistry of the cyclopentane core.^{[6][7][8][9][10]} The synthesis of the specific (1R,3S,4R) enantiomer would necessitate the use of the opposite enantiomer of the chiral starting material or a stereoselective step that directs the formation of this particular configuration.

Mechanism of Action: The Power of Inactivity

The therapeutic action of Entecavir is contingent on its intracellular phosphorylation to the active triphosphate form.^{[11][12]} This triphosphate metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase.^{[1][11]} The incorporation of Entecavir triphosphate leads to chain termination, thereby halting viral replication.^{[12][13]} This process is critically dependent on the specific stereochemistry of the (1S,3R,4S) enantiomer, which allows for optimal binding to the active site of the viral polymerase.

In stark contrast, **(1R,3S,4R)-ent-Entecavir** is not expected to be a substrate for the cellular kinases that phosphorylate Entecavir, or if phosphorylated, its triphosphate form is not expected to bind effectively to the HBV polymerase active site. This lack of biological activity is precisely what makes it an ideal negative control. By using **(1R,3S,4R)-ent-Entecavir** alongside its active counterpart, researchers can confidently attribute any observed biological effects to the specific action of (1S,3R,4S)-Entecavir on its intended target.

One potential application of **(1R,3S,4R)-ent-Entecavir** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading DNA polymerase.^[14] In this context, the molecule would serve as a warhead to bind to the target protein.

Data Presentation

Table 1: Comparative Antiviral Activity of Entecavir Enantiomers (Hypothetical Data)

Compound	Configuration	Target	IC50 (nM)
Entecavir	(1S,3R,4S)	HBV Polymerase	3-10 ^[15]
ent-Entecavir	(1R,3S,4R)	HBV Polymerase	>10,000

Note: The IC₅₀ value for **(1R,3S,4R)-ent-Entecavir** is hypothetical and represents the expected lack of significant activity. Actual experimental determination is required for confirmation.

Experimental Protocols

The following are detailed methodologies for key experiments where **(1R,3S,4R)-ent-Entecavir** serves as a critical research tool.

Protocol 1: In Vitro HBV Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of (1S,3R,4S)-Entecavir against HBV polymerase and to confirm the lack of inhibition by **(1R,3S,4R)-ent-Entecavir**.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant HBV polymerase is purified. The substrate mixture contains all four deoxyribonucleotide triphosphates (dNTPs), including [α -³³P]TTP for detection, and a DNA template-primer.^[13]
- **Compound Preparation:** Stock solutions of (1S,3R,4S)-Entecavir and **(1R,3S,4R)-ent-Entecavir** are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- **Reaction:** The polymerase reaction is initiated by adding the HBV polymerase to the substrate mixture containing the test compounds. Reactions are incubated at 37°C.
- **Detection:** The reaction is stopped, and the amount of incorporated radiolabeled TTP into the newly synthesized DNA is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition for each compound concentration is calculated relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

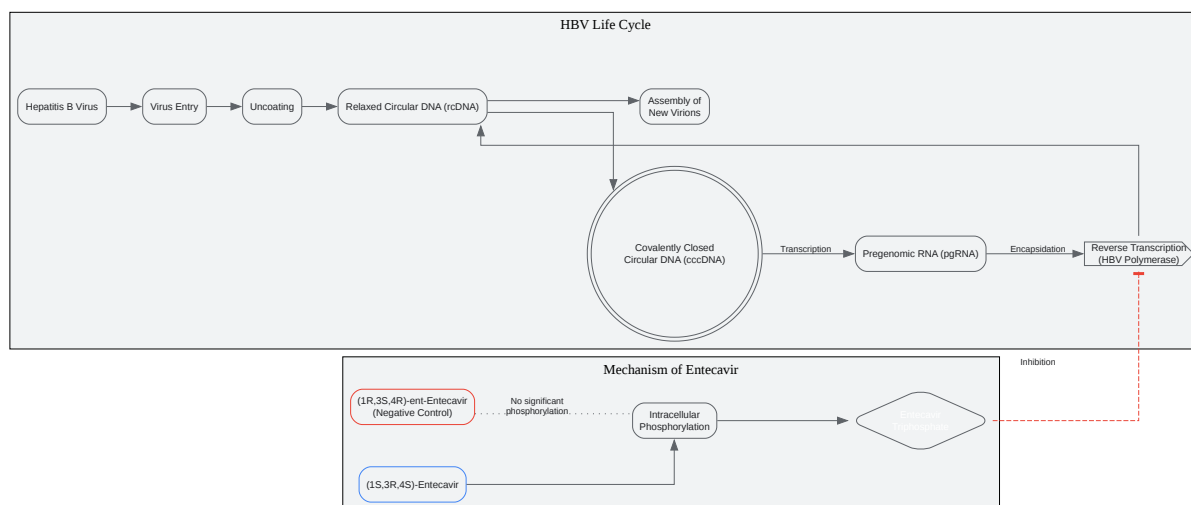
Protocol 2: Cell-Based Antiviral Activity Assay

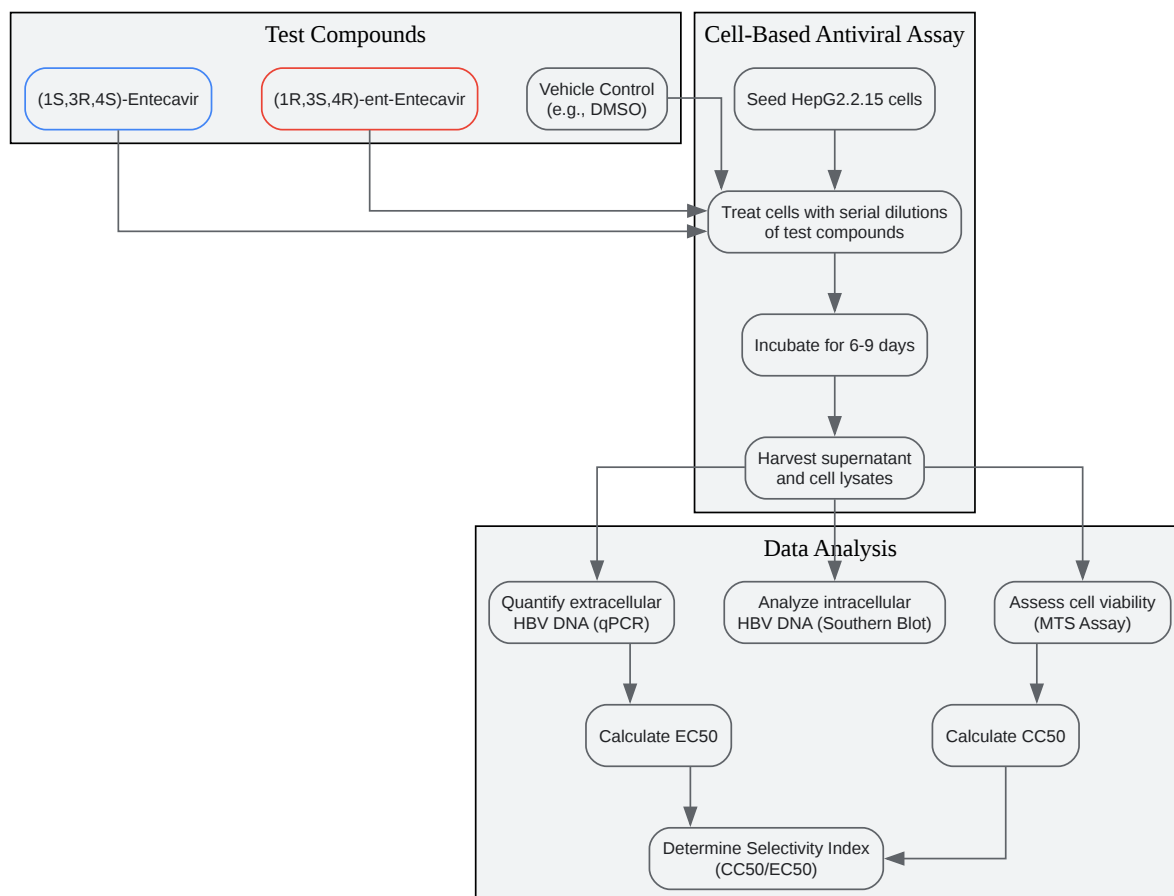
Objective: To assess the antiviral efficacy (EC₅₀) of (1S,3R,4S)-Entecavir in a cell culture model of HBV replication and to demonstrate the lack of activity of **(1R,3S,4R)-ent-Entecavir**.

Methodology:

- Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and actively replicate the virus, are cultured in appropriate media.
- Compound Treatment: Cells are treated with serial dilutions of (1S,3R,4S)-Entecavir and **(1R,3S,4R)-ent-Entecavir** for a defined period (e.g., 6-9 days).
- Quantification of Viral Replication:
 - HBV DNA: Supernatant from the cultured cells is collected, and the amount of extracellular HBV DNA is quantified using real-time PCR.
 - Intracellular HBV DNA: Cells are lysed, and intracellular HBV DNA replication intermediates are analyzed by Southern blot.
- Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the cytotoxicity of the compounds on the HepG2.2.15 cells.
- Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50%. The CC50 (50% cytotoxic concentration) is also determined. The selectivity index (SI) is calculated as CC50/EC50.

Mandatory Visualizations





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- To cite this document: BenchChem. [Unveiling the Research Potential of (1R,3S,4R)-ent-Entecavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140753#1r-3s-4r-ent-entecavir-as-a-research-tool]

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